molecular formula C19H14O2 B7860169 4-Biphenylbenzoic acid

4-Biphenylbenzoic acid

Cat. No. B7860169
M. Wt: 274.3 g/mol
InChI Key: AWIAIQKTCVOCAG-UHFFFAOYSA-N
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Description

4-Biphenylbenzoic acid is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Biphenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Biphenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biodegradation : Mycobacterium sp. PYR-1 can degrade biphenyl, producing benzoic acid as a major metabolite (Moody et al., 2002).

  • Cosmetic and Pharmaceutical Applications : Parabens, esters of 4-hydroxybenzoic acid, are used as antimicrobial agents in toiletries, cosmetics, and pharmaceuticals. Their dermal absorption and hydrolysis are significant for evaluating disposition and potential toxicity (Jewell et al., 2007).

  • Biotechnological Applications : 4-Hydroxybenzoic acid (4-HBA) serves as an intermediate for value-added bioproducts in food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches have been used for its biosynthesis (Wang et al., 2018).

  • Material Science : Biphenylbenzoates have been synthesized and characterized for their mesomorphic properties, useful in material science applications (Sadashiva, 1979).

  • Optical Properties : (4-Biphenylyl)phenyldibenzofulvene exhibits a crystallization-induced emission enhancement effect, relevant for materials with switchable light emissions (Dong et al., 2007).

  • Antimicrobial Applications : Derivatives of 4-thiazolidinone prepared from biphenyl-4-carboxylic acid show significant antimicrobial activity against various microorganisms (Deep et al., 2014).

  • Solid-state Chemistry : Pseudopolymorphs of hydroxybenzoic acid derivatives have been studied, incorporating hydrophobic and hydrophilic groups to influence self-assembly in solid lattices, relevant in polymer synthesis and medicine (Jayaraman et al., 2004).

  • Bioorthogonal Chemistry : A stable boron-nitrogen heterocycle was formed in neutral aqueous solution, demonstrating potential for bioorthogonal coupling reactions in biological applications (Dilek et al., 2015).

  • Biotechnological Synthesis : A biotechnological approach for synthesizing 4-hydroxybenzoic acid using phenylphosphate carboxylase enzyme in supercritical CO2 offers an environmentally friendly production method (Dibenedetto et al., 2006).

  • Analytical Chemistry : Improved chromatography methods for salicylic acid and related compounds, including 4-hydroxybenzoic acid, have been developed for use in pharmaceutical and cosmetic formulations (Goss, 1998).

properties

IUPAC Name

2-(4-phenylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIAIQKTCVOCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylbenzoic acid

Synthesis routes and methods

Procedure details

Mix 2″-Amino-6-cyano-5-methylsulfanyl-[1,1′;4′,1″]terphenyl-2-carboxylic acid (0.195 g, 0.521 mmol) and dichloromethane (6 ml) then cool to 0° C. Next add DBU (0.33 ml, 2.162 mmol), and ClSO2CH(CH3)2 (0.13 ml, 1.128 mmol) drop wise to the solution and stir for 16 hours. If TLC shows remaining SM, add DBU (0.3 ml) and ClSO2CH(CH3)2 (0.1 ml) and stir for 16 hours. Dilute the reaction with CH2Cl2 (50 ml) and wash with H2O, satd aq. sodium chloride, dry with Na2SO4, and concentrate under reduced pressure. Analyze by TLC and if reaction has remaining SM add MeOH (2 ml) and 1N NaOH (1 ml, 1 mmol). Heat to reflux for 6 hours. Add 1N HCL (1 ml, 1 mmol) and extract into dichloromethane. Purify the reaction by flash chromatography (Silica gel -dichloromethane then up to 10% MeOH/dichloromethane), to give 6-Cyano-5-methylsulfanyl-3″-propane-2-sulfonylamino)-[1,1′;4′,1″]terphenyl-2-carboxylic acid (0.008 g). MS (m/e): 467(M+1).
Name
2″-Amino-6-cyano-5-methylsulfanyl-[1,1′;4′,1″]terphenyl-2-carboxylic acid
Quantity
0.195 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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